1-(1-Naphthyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
“1-(1-Naphthyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic compound. It contains a naphthyl group, which is a common structure in many organic compounds, particularly dyes and pigments . The compound also includes a pyrrolidine ring, which is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphthyl group, a pyrrolidine ring, and a carboxamide group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the naphthyl group, the pyrrolidine ring, and the carboxamide group. The naphthyl group could undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthyl group could confer aromaticity and planarity to the molecule, while the pyrrolidine ring could introduce some degree of polarity .Scientific Research Applications
Organic Synthesis and Intermediates
1-(1-Naphthyl)-5-oxopyrrolidine-3-carboxamide serves as an organic chemical synthesis intermediate. Researchers often employ it to create more complex molecules or functionalize existing compounds. Its reactivity and stability make it valuable for constructing diverse organic structures .
Study of Cholangiolitic Hepatotoxicity
In laboratory animal studies, 1-Naphthyl isocyanate is useful for investigating cholangiolitic hepatotoxicity. Researchers explore its effects on liver function, bile ducts, and hepatocytes. By understanding its impact, they gain insights into liver diseases and potential therapeutic interventions .
Enantiomer Separation of Beta-Blockers
Separate enantiomers of beta-blockers (pharmaceutical compounds used to manage conditions like hypertension) can be challenging to isolate. 1-Naphthyl isocyanate aids in this process by selectively reacting with specific enantiomers. Researchers use chromatographic techniques to separate and analyze these compounds .
Derivatization for HPLC Analysis
1-Naphthyl isocyanate derivatives play a crucial role in high-performance liquid chromatography (HPLC). Specifically, the compound is used to derivatize volatile ethanolamines. The resulting derivatives enhance detection sensitivity, allowing researchers to analyze these compounds more effectively .
Chemical Biology and Drug Discovery
Researchers explore the interactions of 1-Naphthyl isocyanate with biological macromolecules. By modifying proteins, nucleic acids, or other cellular components, they gain insights into drug targets and potential therapeutic agents. This application bridges chemistry and biology, aiding drug discovery efforts .
Material Science and Surface Modification
Surface modification is essential for tailoring material properties. 1-Naphthyl isocyanate can be used to functionalize surfaces, enhancing adhesion, wettability, or chemical reactivity. Researchers apply it to modify polymers, nanoparticles, and other materials for specific applications .
Future Directions
properties
IUPAC Name |
1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)11-8-14(18)17(9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDRVWFENFMWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide |
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